molecular formula C7H4F3NO B150356 4-(Trifluoromethyl)pyridine-2-carbaldehyde CAS No. 132470-83-8

4-(Trifluoromethyl)pyridine-2-carbaldehyde

Cat. No. B150356
Key on ui cas rn: 132470-83-8
M. Wt: 175.11 g/mol
InChI Key: FKNSTSIMTSEJOD-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To 2-bromo-4-(trifluoromethyl)pyridine (700 mg, 3.1 mmol) in ether (30 ml) at −78° C., BuLi (1.6M in hexanes, 2.13 ml) was added. After 40 min, DMF (340 mg) was added and the reaction mixture was stirred at −78° C. for a further 45 minutes and the reaction mixture was allowed to come to rt over a period of 1 h. Then the reaction mixture was quenched with solid ammonium chloride and partitioned between water and ether. Organic layers were dried and evaporated to provide 4-(trifluoromethyl)picolinaldehyde as a crude residue which was carried to the next step without further purification.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
340 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[Li]CCCC.CN([CH:20]=[O:21])C>CCOCC>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:5]=[CH:4][N:3]=[C:2]([CH:20]=[O:21])[CH:7]=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC1=NC=CC(=C1)C(F)(F)F
Name
Quantity
2.13 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
340 mg
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −78° C. for a further 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to come to rt over a period of 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was quenched with solid ammonium chloride
CUSTOM
Type
CUSTOM
Details
partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
Organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC(C1=CC(=NC=C1)C=O)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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